Ethyl 4-Chloro-1-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

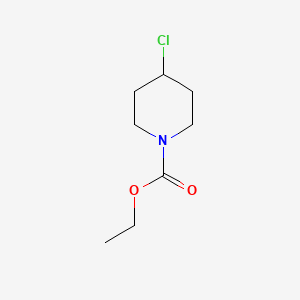

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIIQLEEGGJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659776 | |

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152820-13-8 | |

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-Chloro-1-piperidinecarboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and the synthesis of agrochemicals. Its unique structural features, namely the reactive piperidine ring and the strategically positioned chloro group, render it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its primary applications, detailed experimental protocols for its synthesis and key reactions, and a summary of its chemical properties. The strategic importance of this compound lies in its ability to serve as a scaffold for introducing the piperidine moiety, a common motif in a wide range of biologically active compounds, including analgesics and anti-inflammatory agents.

Core Applications in Synthesis

This compound is principally employed as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The piperidine substructure is a prevalent feature in numerous natural products and synthetic drugs, valued for its influence on the physicochemical properties and biological activity of a molecule.

The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for modulating the pharmacological profile of the target compounds. Furthermore, the ethyl carbamate group on the nitrogen atom can act as a protecting group or be modified in subsequent synthetic steps.

A notable application of a closely related derivative, 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, is as a key intermediate in the synthesis of umeclidinium bromide , a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD). This highlights the industrial relevance of this class of compounds in the development of modern therapeutics.

Physicochemical and Spectroscopic Data

| Property | Value | Reference Compound Data (Ethyl 4-piperidinecarboxylate) |

| CAS Number | 152820-13-8 | 1126-09-6 |

| Molecular Formula | C₈H₁₄ClNO₂ | C₈H₁₅NO₂ |

| Molecular Weight | 191.66 g/mol | 157.21 g/mol |

| Appearance | Colorless to light yellow liquid | Clear colorless to slightly brown liquid |

| Density | 1.16 g/mL | 1.02 g/mL at 25 °C |

| Refractive Index | 1.4790-1.4830 | n20/D 1.459 |

| Boiling Point | Not specified | 204 °C |

| Flash Point | 108 °C | 176 °F |

Spectroscopic Data for Ethyl 4-piperidinecarboxylate (Reference): [1]

-

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 × CHpip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 × CHpip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, 2 × CHpip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 × CHpip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

Mass Spectrum (ESI): m/z 158.2 [M+H]⁺.

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Conversion of Ethyl 4-hydroxy-1-piperidinecarboxylate to this compound.

Methodology:

-

To a solution of Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. A base, such as pyridine or triethylamine (1.1-1.5 eq), may be added to scavenge the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Synthesis of a Key Intermediate for Umeclidinium

The following protocol is adapted from patent literature and describes the synthesis of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, a derivative of the title compound.[2]

Reaction: Reductive amination of ethyl isonipecotate with chloroacetaldehyde.

Methodology:

-

Charge a single-neck flask with ethyl isonipecotate (e.g., 369.6 mg; 2.3 mmoles).

-

Add a methanol/acetic acid mixture (10/1, v/v; 6.7 ml).

-

Add a 50% aqueous solution of chloroacetaldehyde (180.5 mg; 2.3 mmoles) dropwise.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaCNBH₃; 144.5 mg; 2.3 mmoles) portionwise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by UPLC.

-

Evaporate the solvent at 40 °C under reduced pressure.

-

Make the aqueous phase basic with potassium carbonate (K₂CO₃).

-

Extract the aqueous phase with ethyl acetate (AcOEt).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

Quantitative Data from a similar patented procedure: [2]

| Reactant (Ethyl isonipecotate) | Reagents | Solvent System | Reaction Time | Yield |

| 927.8 mg (5.9 mmoles) | 50% Chloroacetaldehyde (aq), NaCNBH₃ | Methanol/Acetic Acid (10/1) | 2 hours | Not explicitly stated for this scale, but the process is described as providing excellent yields. |

| 443 mg (2.8 mmoles) | 50% Chloroacetaldehyde (aq), NaBH(OAc)₃ | Acetonitrile/Acetic Acid (10/1) | 2 hours | Not explicitly stated for this scale. |

Role in Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its utility can be represented in the logical flow of drug discovery and development. The following diagram illustrates its position as a key building block in the synthesis of potential therapeutic agents.

Caption: Logical workflow of utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its bifunctional nature allows for a wide range of chemical transformations, making it an important tool for researchers and drug development professionals. The provided experimental protocols, though in part adapted from related compounds due to a lack of direct public data, offer a solid foundation for its synthesis and application. Further research into the direct synthesis and expanded applications of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-1-piperidinecarboxylate is a key heterocyclic building block extensively utilized as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, combining a reactive chloro-group at the 4-position of a piperidine ring with an ethyl carbamate at the nitrogen atom, offer a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications in medicinal chemistry, particularly in the synthesis of fentanyl analogs.

Core Properties

This compound is a colorless to light yellow or light orange clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 152820-13-8 | [1] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Density | 1.16 g/cm³ | |

| Refractive Index | 1.4790-1.4830 | [1] |

| Flash Point | 108 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Spectroscopic Data:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * ~4.1 ppm (q, 2H): -O-CH₂ -CH₃ * ~3.7-3.9 ppm (m, 2H): Piperidine H₂ (axial) at C2, C6 * ~3.0-3.2 ppm (m, 2H): Piperidine H₂ (equatorial) at C2, C6 * ~4.3 ppm (m, 1H): Piperidine H at C4 * ~2.0-2.2 ppm (m, 2H): Piperidine H₂ (axial) at C3, C5 * ~1.7-1.9 ppm (m, 2H): Piperidine H₂ (equatorial) at C3, C5 * ~1.2 ppm (t, 3H): -O-CH₂-CH₃ |

| ¹³C NMR | * ~155 ppm: C =O (carbamate) * ~61 ppm: -O-CH₂ -CH₃ * ~55-60 ppm: C -Cl * ~43-45 ppm: Piperidine C 2, C 6 * ~33-35 ppm: Piperidine C 3, C 5 * ~14 ppm: -O-CH₂-CH₃ |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z 191/193 (due to ³⁵Cl/³⁷Cl isotopes) * Key Fragments: Loss of Cl (m/z 156), loss of C₂H₅O (m/z 146), loss of COOC₂H₅ (m/z 118), piperidine ring fragments. |

| IR Spectroscopy | * ~1700 cm⁻¹: C=O stretch (carbamate) * ~2850-2950 cm⁻¹: C-H stretch (aliphatic) * ~1100-1250 cm⁻¹: C-O stretch * ~650-800 cm⁻¹: C-Cl stretch |

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of a corresponding hydroxy precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. This transformation can be achieved using various chlorinating agents, with thionyl chloride being a prevalent choice.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-hydroxy-1-piperidinecarboxylate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in anhydrous dichloromethane. If a base is to be used, add triethylamine or pyridine (1.1 eq.) to the solution.

-

Addition of Thionyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a clear liquid.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the electrophilic carbon at the 4-position, which is susceptible to nucleophilic substitution. The ethyl carbamate group serves as a protecting group for the piperidine nitrogen, preventing its direct involvement in many reactions while influencing the overall reactivity of the molecule.

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of opioid analgesics like fentanyl and its analogs.[2][3][4] The piperidine scaffold is a common feature in many centrally active pharmaceuticals.

Role in Fentanyl Analog Synthesis

This compound can serve as a key precursor in a multi-step synthesis of fentanyl analogs. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for a fentanyl analog.

In this pathway, the chlorine atom at the 4-position is first displaced by a primary amine, such as aniline. The resulting secondary amine on the piperidine ring can then be N-alkylated or N-arylated, followed by acylation of the anilino nitrogen to yield the final fentanyl analog. The ethyl carbamate can be removed at a suitable stage if the free piperidine nitrogen is required for further functionalization.

Logical Relationships in Synthesis

The synthesis of this compound from its hydroxy precursor involves a series of logical steps designed to achieve the desired transformation while minimizing side reactions.

Caption: Logical flow of the synthesis and purification process.

This workflow highlights the key components and conditions necessary for the successful synthesis. The choice of an anhydrous solvent is critical to prevent the decomposition of the thionyl chloride. An inert atmosphere protects the reaction from moisture. Temperature control is essential to manage the exothermic nature of the initial reaction and to drive the reaction to completion during reflux. The final purification step is crucial to remove byproducts and unreacted starting materials, yielding the target compound in high purity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an essential tool for medicinal chemists and drug development professionals. The synthetic and purification protocols outlined in this guide provide a practical framework for the preparation of this important building block, enabling its use in the discovery and development of new and improved therapeutic agents. The continued exploration of the reactivity of this compound is expected to lead to the synthesis of novel compounds with diverse biological activities.

References

Ethyl 4-Chloro-1-piperidinecarboxylate CAS number 152820-13-8

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate (CAS: 152820-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, discusses its applications, and summarizes safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated piperidine derivative.[1] The presence of the chlorine atom at the 4-position and the ethyl carbamate group on the nitrogen atom makes it a versatile building block for further chemical modification.[2]

Table 1: General Information

| Identifier | Value |

|---|---|

| CAS Number | 152820-13-8[3] |

| Molecular Formula | C₈H₁₄ClNO₂[3] |

| Molecular Weight | 191.66 g/mol [3] |

| Synonyms | 1-Carbethoxy-4-chloropiperidine, 4-Chloro-1-(ethoxycarbonyl)piperidine[3] |

| Purity | Typically >98.0% (GC)[3] |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow/orange clear liquid[2][3] |

| Density | 1.16 g/cm³[2] |

| Flash Point | 108 °C (226 °F)[4][5] |

| Refractive Index | n20/D 1.48[2] |

| Melting Point | No data available[4][6] |

| Boiling Point | No data available[4][6] |

Synthesis and Experimental Protocol

While specific peer-reviewed synthesis protocols for this compound are not detailed in the available literature, a standard and chemically sound method involves the chlorination of its corresponding alcohol precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate.

Proposed Synthetic Pathway: The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate aprotic solvent like dichloromethane (DCM).

General Experimental Protocol (Proposed):

-

Dissolution: Dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a chlorinating agent (e.g., thionyl chloride, 1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Applications in Research and Development

This compound serves as a valuable intermediate in medicinal chemistry and agrochemical synthesis.[7] The piperidine scaffold is a common motif in many biologically active compounds, and the chloro-substituent provides a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution.

This allows for the construction of diverse chemical libraries for drug discovery programs, particularly in the development of novel analgesics and anti-inflammatory agents.[2] The ethyl carbamate protects the piperidine nitrogen, making the molecule stable under various reaction conditions while allowing for its potential deprotection later in a synthetic sequence.

Spectroscopic Analysis (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - ~4.1 ppm (quartet): -O-CH₂ -CH₃ of the ethyl group. - ~1.2 ppm (triplet): -O-CH₂-CH₃ of the ethyl group. - ~3.0-3.8 ppm (multiplets): Piperidine protons adjacent to the nitrogen (H2, H6). - ~4.0-4.3 ppm (multiplet): Proton at the chlorine-bearing carbon (H4). - ~1.8-2.2 ppm (multiplets): Remaining piperidine protons (H3, H5). |

| ¹³C NMR | - ~155 ppm: Carbonyl carbon (C=O) of the carbamate. - ~61 ppm: -O-C H₂-CH₃ of the ethyl group. - ~55-60 ppm: Carbon bearing the chlorine atom (C4). - ~40-45 ppm: Carbons adjacent to the nitrogen (C2, C6). - ~30-35 ppm: Remaining piperidine carbons (C3, C5). - ~14 ppm: -O-CH₂-C H₃ of the ethyl group. |

| IR | - ~1700 cm⁻¹: Strong C=O stretching vibration from the carbamate group. - ~2850-2950 cm⁻¹: C-H stretching vibrations. - ~1100-1250 cm⁻¹: C-O and C-N stretching vibrations. - ~650-800 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec. | - Molecular Ion (M⁺): Expected isotopic pattern for one chlorine atom at m/z 191 (³⁵Cl) and 193 (³⁷Cl) in an approximate 3:1 ratio. |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS/OSHA criteria, but standard laboratory precautions should always be observed.[3][6]

Table 4: Hazard and Precautionary Information

| Category | Information |

|---|---|

| GHS Classification | Not classified as hazardous[6][8] |

| Signal Word | None[6] |

| Hazard Statements | None[6] |

| Personal Protective | Wear protective gloves, safety glasses with side-shields, and laboratory coat.[3][8] |

| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood.[3] |

| Fire Fighting | Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[6] Combustion may produce toxic fumes including hydrogen chloride, carbon oxides, and nitrogen oxides.[3] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[3] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[4] |

References

- 1. Halogenated Piperidines | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic workflow for Ethyl 4-Chloro-1-piperidinecarboxylate. This compound is a valuable building block in medicinal chemistry and is utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique piperidine core, combined with the reactivity offered by the chloro- and ethyl carboxylate functional groups, makes it a versatile intermediate for developing novel therapeutic agents.[1]

Molecular Structure and Properties

This compound is a derivative of piperidine featuring an ethyl carbamate group on the nitrogen atom and a chlorine atom at the 4-position of the ring.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];

edge [penwidth=1.5, color="#202124"];

// Atom nodes

N1 [label="N", pos="0,0!"];

C1 [label="C", pos="-1.2,-0.7!"];

C2 [label="C", pos="-1.2,-2.2!"];

C3 [label="C", pos="0,-2.9!"];

C4 [label="C", pos="1.2,-2.2!"];

C5 [label="C", pos="1.2,-0.7!"];

Cl [label="Cl", pos="0,-4.4!"];

C6 [label="C", pos="0,1.5!"];

O1 [label="O", pos="-1,2.2!"];

O2 [label="O", pos="1,2.2!"];

C7 [label="C", pos="1,3.7!"];

C8 [label="C", pos="2.2,4.4!"];

// Bond edges

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C3 -- Cl;

N1 -- C6;

C6 -- O1 [style=double];

C6 -- O2;

O2 -- C7;

C7 -- C8;

}

Caption: Generalized workflow for the synthesis of this compound.

References

Unveiling the Journey of Ethyl 4-Chloro-1-piperidinecarboxylate: A Core Intermediate in Modern Chemistry

For Immediate Release

An In-depth Technical Guide on the Discovery, History, and Synthetic Methodologies of Ethyl 4-Chloro-1-piperidinecarboxylate, a Key Building Block for Researchers, Scientists, and Drug Development Professionals.

This compound, a heterocyclic compound with the CAS number 152820-13-8, has emerged as a crucial intermediate in the realms of pharmaceutical and agrochemical synthesis. Its strategic importance lies in its versatile structure, featuring a piperidine ring functionalized with both a chloro group and an ethyl carboxylate, making it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide delves into the discovery, historical context, and detailed synthetic protocols of this pivotal chemical entity.

A Modern Intermediate with an Obscure Past

While this compound is a commercially available and widely utilized synthetic building block, its specific discovery and early history are not prominently documented in readily accessible scientific literature. Its emergence is intrinsically linked to the broader development of piperidine-containing compounds, which are ubiquitous in medicinal chemistry. The piperidine scaffold is a core structural motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.

The development of synthetic routes to functionalized piperidines has been an area of intense research for decades. It is likely that this compound was first synthesized as part of a larger effort to create a library of substituted piperidine derivatives for screening in drug discovery programs. Its utility as a precursor to various active pharmaceutical ingredients (APIs) has solidified its place in the synthetic chemist's toolbox. Notably, it is recognized as "Loratadine Impurity 14," indicating its association with the synthesis of the well-known antihistamine.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis.

| Property | Value |

| CAS Number | 152820-13-8 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | Not precisely documented in available literature |

| Flash Point | 108 °C |

| Refractive Index | 1.4790-1.4830 |

While detailed spectroscopic data from the primary literature on its initial synthesis is elusive, typical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Core Synthetic Strategies

The primary and most logical synthetic route to this compound involves the chlorination of its hydroxyl precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate (CAS 65214-82-6). This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis via Chlorination of Ethyl 4-hydroxy-1-piperidinecarboxylate

This protocol is a representative method based on common laboratory practices for such transformations.

Materials:

-

Ethyl 4-hydroxy-1-piperidinecarboxylate

-

Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., phosphorus oxychloride, oxalyl chloride with a catalytic amount of DMF)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxy-1-piperidinecarboxylate in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5-10 °C. If a base is used, it is typically added prior to the chlorinating agent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield and Purity:

Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and scale. The purity of the final product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide this compound with a purity of ≥98%.

Logical Workflow for Synthesis

The synthesis of this compound from its hydroxy precursor can be visualized as a straightforward logical workflow.

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound.

Role in Drug Development and Future Perspectives

This compound serves as a versatile scaffold in drug discovery. The chloro-substituent at the 4-position is a key functional handle that can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores and the generation of large libraries of compounds for biological screening. The ethyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space that can be explored.

As the demand for novel therapeutics continues to grow, the importance of readily available and versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, as well as exploring its application in the synthesis of new classes of bioactive molecules.

A Technical Guide to the Key Chemical Features of Ethyl 4-Chloro-1-piperidinecarboxylate

Introduction: Ethyl 4-Chloro-1-piperidinecarboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized at the 1-position with an ethyl carbamate group and at the 4-position with a chlorine atom. This bifunctional nature makes it a valuable and versatile synthetic intermediate, or building block, in the fields of pharmaceutical and agrochemical research.[1] Its structure allows for the strategic introduction of the substituted piperidine moiety into larger, more complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below. Proper storage in a cool, dry, and dark place is recommended to ensure stability.[2][3]

| Property | Value |

| CAS Number | 152820-13-8[2][4][5] |

| Molecular Formula | C₈H₁₄ClNO₂[2] |

| Molecular Weight | 191.66 g/mol [2] |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity | >98.0% (by GC)[2][3] |

| Synonyms | 1-Carbethoxy-4-chloropiperidine, 4-Chloro-1-(ethoxycarbonyl)piperidine, 4-Chloro-1-piperidinecarboxylic Acid Ethyl Ester[2][3] |

| Storage | 2-8°C Refrigerator, keep container tightly closed[3][5] |

Synthesis and Reactivity

Synthetic Approach

A common and logical method for the preparation of this compound involves the chlorination of its corresponding alcohol precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate aprotic solvent.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Representative Chlorination

The following is a representative experimental protocol for the synthesis of this compound from Ethyl 4-hydroxy-1-piperidinecarboxylate.

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Ethyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) and a dry aprotic solvent such as dichloromethane (DCM) or chloroform. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride (1.2-1.5 eq.) is diluted with the reaction solvent and added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the excess thionyl chloride. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity

The reactivity of this compound is dominated by the chloro-substituent at the C4 position. This carbon is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it an excellent intermediate for introducing the piperidine scaffold. The ethyl carbamate group at the N1 position is relatively stable but can be cleaved under strong acidic or basic conditions if desired in a later synthetic step.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its primary role is to act as an electrophilic partner in coupling reactions, allowing for the facile construction of C-N, C-O, or C-S bonds at the 4-position of the piperidine ring. This is a common strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a drug candidate by introducing diverse functional groups.

Caption: Application as an intermediate in multi-step pharmaceutical synthesis.

Spectroscopic and Analytical Data

While specific experimental spectra are not widely published, the structural features of this compound allow for the prediction of its characteristic analytical data.

| Analysis Type | Predicted Data |

| ¹H NMR | δ (ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~3.7 (m, 2H, piperidine Hₑ), ~4.2 (m, 1H, CH -Cl), ~3.2 (m, 2H, piperidine Hₐ), ~2.0 (m, 2H, piperidine H), ~1.8 (m, 2H, piperidine H), ~1.2 (t, 3H, -OCH₂CH₃ ) |

| ¹³C NMR | δ (ppm): ~155 (C=O of carbamate), ~61 (-OC H₂CH₃), ~55-60 (C -Cl), ~40-45 (piperidine CH₂ adjacent to N), ~30-35 (piperidine CH₂ adjacent to C-Cl), ~14 (-OCH₂C H₃) |

| IR | ν (cm⁻¹): ~2950 (C-H stretch), ~1700 (strong, C=O stretch of carbamate), ~1240 (C-O stretch), ~1100 (C-N stretch), ~770 (C-Cl stretch) |

| Mass Spec (EI) | m/z: 191/193 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes in ~3:1 ratio), fragmentation patterns showing loss of -OCH₂CH₃, Cl, and fragments of the piperidine ring. |

Safety and Handling

According to supplier Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under OSHA or GHS regulations.[3][6] However, as with all laboratory chemicals, appropriate safety precautions should be observed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[2][3] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dark, and tightly closed container away from incompatible materials such as strong oxidizing agents.[2][3]

-

Combustion Hazards: Upon combustion or exposure to high temperatures, the compound may decompose to generate toxic fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen chloride (HCl) gas.[2][3]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its defined structure and predictable reactivity. The presence of a protected nitrogen and a reactive chloro-substituent makes it an ideal building block for introducing the 1-carbethoxy-4-piperidine moiety in the synthesis of novel compounds, particularly within drug discovery and agrochemical development programs. A thorough understanding of its properties, handling, and reactivity is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to Ethyl 4-Chloro-1-piperidinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Chloro-1-piperidinecarboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic placement of a chlorine atom on the piperidine ring, combined with the ethyl carbamate group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Data

This compound is a halogenated piperidine derivative with the following chemical identity:

| Property | Value |

| CAS Number | 152820-13-8 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid[1] |

| Purity | Typically >98.0% (GC) |

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and multiplets for the piperidine ring protons. The proton at the 4-position, attached to the carbon bearing the chlorine atom, would likely appear as a downfield multiplet. |

| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the carbamate, and the piperidine ring carbons. The carbon atom bonded to the chlorine would be shifted downfield compared to the unsubstituted piperidine. |

| Mass Spec. | The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine. |

| IR Spec. | A strong absorption band corresponding to the C=O stretching of the carbamate group. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate. The Appel reaction provides a mild and efficient way to achieve this transformation.[4][5][6]

Experimental Protocol: Synthesis via the Appel Reaction

This protocol is a representative procedure based on the principles of the Appel reaction for the conversion of alcohols to alkyl chlorides.

Materials:

-

Ethyl 4-hydroxy-1-piperidinecarboxylate

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or Tetrachloroethylene

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of Ethyl 4-hydroxy-1-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane, add triphenylphosphine (1.1 to 1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by silica gel column chromatography to afford the pure this compound.

General Reaction Scheme:

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the field of analgesics and antidiarrheal drugs. Its utility stems from the ability to displace the chloro group with various nucleophiles to introduce diverse functionalities at the 4-position of the piperidine ring.

Role in the Synthesis of Opioid Analgesics

This chloro-intermediate is a precursor in the synthesis of potent opioid analgesics, including analogs of fentanyl. The piperidine core is a common scaffold in many opioid receptor agonists. The synthesis of fentanyl and its analogs often involves the alkylation of a 4-anilinopiperidine derivative.[7][8] this compound can be utilized to construct such precursors.

Intermediate for Loperamide Synthesis

Loperamide, a well-known anti-diarrheal agent, features a 4-substituted piperidine moiety. The synthesis of loperamide and its analogs can involve intermediates derived from 4-hydroxypiperidine derivatives.[9][10] this compound serves as a reactive intermediate that can be readily converted to key precursors in the synthesis of such molecules.

Mu-Opioid Receptor Signaling Pathway

Many of the drugs synthesized using this compound as an intermediate, such as fentanyl analogs and loperamide, exert their primary pharmacological effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

References

- 1. This compound CAS#: 152820-13-8 [m.chemicalbook.com]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loperamide synthesis - chemicalbook [chemicalbook.com]

The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key drug examples, experimental protocols, and the biological pathways they modulate, this document provides a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical and Structural Properties

The success of the piperidine scaffold in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

-

Basicity and Target Interaction: The nitrogen atom within the piperidine ring is basic, with the conjugate acid having a pKa typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the stable chair conformation. This flexibility allows the molecule to orient its substituents in optimal three-dimensional arrangements for precise binding to diverse biological targets.[1][2]

-

Modulation of Physicochemical Properties: The piperidine motif enhances a drug's "drug-likeness" by providing a balance of lipophilicity and solubility. This improves a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often leading to better bioavailability and reduced toxicity.[2][3] The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic properties.[4]

Synthesis of the Piperidine Scaffold

The construction of the piperidine ring is a fundamental task in medicinal chemistry. One of the most common and industrially significant methods is the catalytic hydrogenation of pyridine derivatives. This process efficiently converts the aromatic pyridine ring into the saturated piperidine ring.

Other synthetic strategies include intramolecular cyclization reactions and various multi-component reactions that allow for the rapid assembly of complex piperidine derivatives.[5]

The Piperidine Ring in Approved Drugs: A Quantitative Overview

The versatility of the piperidine scaffold is evident in its presence across numerous therapeutic classes, from central nervous system (CNS) agents to anticancer drugs.[6][7]

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prominent in drugs targeting the CNS, where its ability to influence blood-brain barrier penetration and interact with neurotransmitter receptors is invaluable.[7]

| Drug Name | Therapeutic Area | Target(s) | Bioactivity Data | Pharmacokinetic Data (Human) |

| Risperidone | Antipsychotic | D₂ Receptor, 5-HT₂A Receptor | Ki: 3.13 nM (D₂), 0.16 nM (5-HT₂A)[8] | Bioavailability: ~70%, t½: 3-20 hours[9] |

| Methylphenidate | ADHD, Nootropic | DAT, NET | - | Bioavailability: 11-52%, t½: ~2.5-3.5 hours[10][11] |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | - | Bioavailability: 100%, t½: ~70 hours[12] |

| Paroxetine | Antidepressant (SSRI) | Serotonin Transporter (SERT) | IC₅₀: 4 ± 1 nM[13] | Bioavailability: ~50%, t½: ~21 hours |

Oncology

Piperidine derivatives have shown significant potential as anticancer agents by targeting a variety of molecular mechanisms, including enzyme inhibition and the modulation of key signaling pathways.[14][15][16]

| Drug/Series | Target/Cell Line | Bioactivity Data (IC₅₀) |

| Piperidine-dihydropyridine hybrid | A-549 (Lung Cancer) | 15.94 µM to 48.04 µM[17] |

| Piperidine-dihydropyridine hybrid | MCF-7 (Breast Cancer) | 24.68 µM to 59.12 µM[17] |

| TMP-substituted phenazine (B4125) | Colon/Liver Cancer Cell Lines | Mean: 0.48 µg/ml[18] |

| Piperidine derivative (Compound 16) | 786-0 (Renal Cancer) | GI₅₀: 0.4 µg/mL[19] |

| Benzenesulfonamide derivative | MCF-7 (Breast Cancer) | 0.08 µM[20] |

Case Study: Risperidone's Mechanism of Action

Risperidone is an atypical antipsychotic that exemplifies the successful application of the piperidine scaffold. Its therapeutic effect is primarily mediated through potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors in the brain.[1][7] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[9] Concurrently, the potent 5-HT₂A antagonism is believed to contribute to its efficacy against "negative" symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[1][21]

Experimental Protocols

The characterization and synthesis of piperidine-containing drugs rely on robust experimental methodologies. Below are representative protocols for a key biological assay and a drug synthesis.

Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Risperidone) for the dopamine D₂ receptor.[15]

Objective: To determine the inhibitor constant (Ki) of a test compound for the D₂ receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).

-

Non-specific Binding Determinator: Unlabeled Spiperone or Haloperidol at a high concentration (e.g., 10 µM).

-

Test Compound: Risperidone or other piperidine-based analogs.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplate, cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D₂ receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding determinator (e.g., 10 µM Haloperidol), [³H]Spiperone, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound (spanning a range, e.g., 10⁻¹¹ M to 10⁻⁵ M), [³H]Spiperone, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding counts from total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Protocol: Synthesis of Donepezil

Donepezil is a key piperidine-containing drug for the treatment of Alzheimer's disease. The following is a representative, industrially scalable synthesis protocol.[14]

Objective: To synthesize 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine (Donepezil).

Step 1: Synthesis of N-benzyl piperidine-4-carboxaldehyde

-

Condense ethyl isonipecotate with benzyl chloride in the presence of a base like potassium carbonate to afford N-benzyl ethyl isonipecotate.

-

Reduce the ester group of N-benzyl ethyl isonipecotate to the corresponding alcohol (N-benzyl piperidinemethanol) using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride).

-

Oxidize the resulting alcohol to the aldehyde, N-benzyl piperidine-4-carboxaldehyde, using a Swern oxidation (oxalyl chloride, DMSO, triethylamine).

Step 2: Condensation and Reduction to form Donepezil

-

Prepare a solution of 5,6-dimethoxy-indanone in a suitable solvent like methanol under an inert atmosphere.

-

Slowly add a strong base (e.g., NaOH flakes) followed by the N-benzyl-piperidine-4-carboxaldehyde prepared in Step 1.

-

Stir the mixture at room temperature for several hours to facilitate an aldol condensation, forming an intermediate solid.

-

Filter the solid and treat it with methane sulfonic acid. This dehydrates the aldol product to form 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[14]

-

Hydrogenate the resulting carbon-carbon double bond. This can be achieved using a catalyst such as Raney nickel in methanol under hydrogen pressure (1 atm) at room temperature.[14]

-

The final product, Donepezil, can then be purified by recrystallization. The hydrochloride salt is often prepared for pharmaceutical use.

Conclusion

The piperidine ring is an undisputed privileged scaffold in drug discovery, integral to the structure of numerous therapeutic agents.[1][2] Its inherent physicochemical properties—basicity, conformational flexibility, and its ability to modulate ADME profiles—make it an exceptionally versatile building block for medicinal chemists.[2][4] From modulating complex signaling pathways in the central nervous system to inhibiting key targets in oncology, the impact of piperidine-containing drugs is profound and widespread. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this powerful heterocyclic core will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 4. Single-Dose Pharmacokinetics of Methylphenidate Extended-Release Multiple Layer Beads Administered as Intact Capsule or Sprinkles Versus Methylphenidate Immediate-Release Tablets (Ritalin®) in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ClinPGx [clinpgx.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Solubility of Ethyl 4-Chloro-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available solubility data and experimental protocols for determining the solubility of Ethyl 4-Chloro-1-piperidinecarboxylate. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative solubility information for the structurally related compound, Ethyl 4-piperidinecarboxylate, to provide valuable context for researchers.

Introduction

This compound is a substituted piperidine derivative of interest in pharmaceutical research and development. Understanding its solubility in various solvents is crucial for its use in synthesis, formulation, and various analytical procedures. This document outlines the known solubility characteristics and provides a detailed experimental protocol for its determination.

Solubility Data

Table 1: Qualitative Solubility Data for Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| Ethyl 4-piperidinecarboxylate | Water | Not Specified | Sparingly soluble / Miscible[1] |

| Ethyl 4-piperidinecarboxylate | Organic Solvents | Not Specified | Soluble[1] |

Note: The term "miscible" can sometimes be used interchangeably with "soluble" for liquids, indicating solubility in all proportions. "Sparingly soluble" suggests low solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and standard technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This protocol is suitable for determining the solubility of liquid compounds like this compound.

3.1. Principle

An excess amount of the solute is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

3.2. Materials and Equipment

-

This compound (solute)

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.3. Procedure

-

Preparation: Add a precisely measured excess amount of this compound to a glass vial containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[2][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To prevent crystallization or precipitation, it may be necessary to filter the sample. The withdrawn sample is then accurately diluted with the appropriate solvent for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

Spectroscopic Properties of Ethyl 4-Chloro-1-piperidinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 4-Chloro-1-piperidinecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages comprehensive data from its parent compound, Ethyl 4-piperidinecarboxylate, and established principles of spectroscopy to predict the spectral characteristics of the chloro-derivative. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

The chemical structure of this compound is presented below. The piperidine ring is substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a chlorine atom.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the parent compound, Ethyl 4-piperidinecarboxylate, and the predicted data for this compound.

1H NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Assignment | Ethyl 4-piperidinecarboxylate (CDCl3, 400 MHz) Chemical Shift (δ, ppm) [1] | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity |

| O-CH2-CH3 | 4.12 | ~4.1-4.2 | Quartet (q) |

| N-CH2 (axial) | 3.07 | ~3.1-3.3 | Multiplet (m) |

| N-CH2 (equatorial) | 2.61 | ~2.7-2.9 | Multiplet (m) |

| CH (at C4) | 2.38 | ~4.0-4.5 | Multiplet (m) |

| CH2 (at C3, C5) | 1.94 - 1.78, 1.59 | ~2.0-2.4, ~1.7-1.9 | Multiplet (m) |

| O-CH2-CH3 | 1.24 | ~1.2-1.3 | Triplet (t) |

Rationale for Prediction: The introduction of an electronegative chlorine atom at the C4 position is expected to induce a significant downfield shift for the proton attached to C4. The adjacent protons on C3 and C5 will also experience a smaller downfield shift. The protons on the ethyl group and the N-CH2 groups are expected to be minimally affected.

13C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data

| Assignment | Ethyl 4-piperidinecarboxylate (CDCl3) Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) |

| C=O | ~175 | ~174-176 |

| O-CH2-CH3 | ~60 | ~60-61 |

| N-CH2 (C2, C6) | ~44 | ~42-45 |

| CH (C4) | ~41 | ~55-65 |

| CH2 (C3, C5) | ~28 | ~35-40 |

| O-CH2-CH3 | ~14 | ~14 |

Rationale for Prediction: The carbon atom directly bonded to the chlorine (C4) will experience a significant downfield shift due to the deshielding effect of the halogen. The adjacent carbons (C3 and C5) will also be shifted downfield, but to a lesser extent. The carbonyl carbon and the carbons of the ethyl group are expected to show minimal changes in their chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Functional Group | Ethyl 4-piperidinecarboxylate Characteristic Absorption (cm-1) | Predicted this compound Characteristic Absorption (cm-1) | Vibrational Mode |

| C=O (Ester) | ~1730 | ~1730-1740 | Stretch |

| C-O (Ester) | ~1200-1250 | ~1200-1250 | Stretch |

| C-N (Amine) | ~1100-1200 | ~1100-1200 | Stretch |

| C-H (Aliphatic) | ~2850-2980 | ~2850-2980 | Stretch |

| C-Cl | Not Present | ~600-800 | Stretch |

Rationale for Prediction: The IR spectrum of this compound is expected to be very similar to that of its parent compound, with the key difference being the appearance of a new absorption band in the fingerprint region corresponding to the C-Cl stretching vibration. This band is typically observed in the range of 600-800 cm-1.[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Ion | Ethyl 4-piperidinecarboxylate (m/z) [3] | Predicted this compound (m/z) | Notes |

| [M]+ | 157 | 191, 193 | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M+ peak due to the natural abundance of the 37Cl isotope. |

| [M-OC2H5]+ | 112 | 146, 148 | Loss of the ethoxy group. |

| [M-COOC2H5]+ | 84 | 118, 120 | Loss of the entire ethoxycarbonyl group. |

Rationale for Prediction: The mass spectrum of this compound will be characterized by the isotopic signature of chlorine. The molecular ion peak will appear as a pair of peaks ([M]+ and [M+2]+) with a relative intensity ratio of approximately 3:1.[4] The fragmentation pattern is expected to be similar to the parent compound, involving the loss of the ethoxy and ethoxycarbonyl groups, with the chlorine isotope pattern being retained in the chlorine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. 1H and 13C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. By combining experimental data from the parent compound with established spectroscopic principles, we have predicted the key features of its 1H NMR, 13C NMR, IR, and mass spectra. These predictions offer a valuable starting point for the analysis and characterization of this compound in various scientific applications. Experimental verification of these predicted spectral data is encouraged to further refine our understanding of this molecule.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of Ethyl 4-Chloro-1-piperidinecarboxylate

For Immediate Release

Shanghai, China – December 29, 2025 – Ethyl 4-Chloro-1-piperidinecarboxylate, a versatile synthetic building block, is poised to accelerate the discovery of novel therapeutics across a spectrum of diseases, including oncology, metabolic disorders, and infectious diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining key research areas, detailed experimental protocols, and potential signaling pathways for modulation.

The strategic importance of the piperidine scaffold in medicinal chemistry is well-established, with a significant number of approved drugs incorporating this heterocyclic motif.[1][2] this compound (CAS No: 152820-13-8) offers a unique entry point for chemical diversification, primarily through the reactivity of its 4-chloro substituent. This allows for the introduction of a wide array of functionalities, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[3][4]

Core Reactions and Synthetic Utility

The primary avenues for derivatizing this compound involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C-4 position. These transformations are fundamental to creating libraries of novel compounds for biological screening.

Nucleophilic Substitution: The chlorine atom at the 4-position is a good leaving group, susceptible to displacement by a variety of nucleophiles. This allows for the straightforward introduction of amines, alcohols, thiols, and other heteroatomic groups, leading to the synthesis of 4-amino, 4-alkoxy, and 4-thio-piperidine derivatives. These functional groups can serve as critical pharmacophoric elements or as handles for further chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have revolutionized the construction of carbon-carbon and carbon-nitrogen bonds.[5][6][7] this compound is an excellent substrate for these reactions, enabling the synthesis of 4-aryl and 4-heteroaryl piperidines (Suzuki-Miyaura) and complex 4-amino-piperidines (Buchwald-Hartwig).[8][9] These reactions are pivotal for generating compounds with extended aromatic systems, which can engage in crucial binding interactions with biological targets.

Potential Therapeutic Applications and Research Areas

The derivatives of this compound hold immense promise in several therapeutic areas. The following sections highlight key research directions supported by existing literature on related piperidine scaffolds.

Oncology

The piperidine moiety is a common feature in a multitude of anticancer agents that target various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10][11] Derivatives of this compound can be investigated for their potential to inhibit key oncogenic pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][12][13]

Quantitative Structure-Activity Relationship (QSAR) Data for Piperidine Derivatives in Oncology:

| Compound ID | R Group at C-4 | Cell Line | IC50 (µM) | Reference |

| MQ-1 | H | A549 (Lung) | >50 | [3] |

| MQ-2 | 4-Fluorophenyl | A549 (Lung) | 12.5 | [3] |

| MQ-3 | 4-Chlorophenyl | A549 (Lung) | 8.7 | [3] |

| PQR-1a | 4-(pyrrolidin-1-yl)benzyl | Jurkat | 0.85 | [14] |

| PQR-1m | 4-(4-methylpiperazin-1-yl)benzyl | Jurkat | 0.52 | [14] |

| PQR-1n | 4-(morpholino)benzyl | Jurkat | 0.48 | [14] |

This table presents a selection of data for analogous piperidine derivatives to illustrate potential SAR trends.

Metabolic Disorders: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Inhibitors of dipeptidyl peptidase IV (DPP-IV) are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[15] The piperidine scaffold is a key component in several reported DPP-IV inhibitors.[16][17][18] The synthesis of novel 4-amino-piperidine derivatives via Buchwald-Hartwig amination or nucleophilic substitution on this compound presents a promising strategy for developing new DPP-IV inhibitors.

Inhibitory Activity of Analogous Aminopiperidine Derivatives against DPP-IV:

| Compound ID | Scaffold | IC50 (µM) | Reference |

| Compound 1 | 4-Benzylpiperidine | 1.6 ± 0.04 | [16] |

| Compound 3 | Phenethyl-piperazine | 1.2 ± 0.04 | [16] |

| Compound 4 | 4-Amino-1-benzylpiperidine | 4 ± 0.08 | [16] |

| Compound 9i | 4-Aminopiperidine-quinazoline | 9.25 ± 0.57 | [17] |

This table showcases the potential of aminopiperidine scaffolds in DPP-IV inhibition.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving chloro-heterocyclic compounds, which can be adapted for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine [19][20][21]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

-

Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is used as a salt, add a base such as triethylamine or potassium carbonate (1.2-1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [22][23][24]

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-